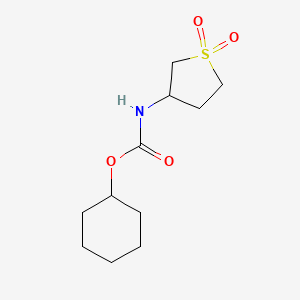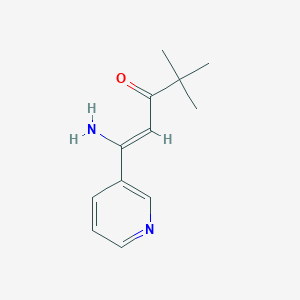![molecular formula C16H22N4 B5602219 1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)
1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one hydrazone" is a chemical compound that belongs to a class of organic compounds known as hydrazones. These are characterized by the presence of a hydrazone group (-NH-N=CH-). Hydrazone compounds are known for their varied chemical and physical properties and are often studied in organic chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to this hydrazone involves several steps, including reduction, debenzylation, and cyclization reactions. For instance, the transformation of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane involves reduction with lithium aluminum hydride (LiAlH4) and subsequent debenzylation, leading to cyclization to form related diazatricyclo compounds (Nikitskaya & Yakhontov, 1970).
Molecular Structure Analysis
Hydrazones like 1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one hydrazone often exhibit interesting structural features, including the formation of hydrogen bonds and aromatic ring stacking interactions. These interactions can lead to the assembly of molecules into complex networks (Xiao et al., 2000).
科学的研究の応用
Synthesis of New Derivatives
Research has explored the synthesis of new indeno and pyridazine derivatives through the coupling and cyclization of hydrazones, demonstrating the potential for creating novel compounds with varied chemical structures. These synthetic pathways involve interactions with diazonium chlorides and malononitrile, leading to a diverse range of chemical derivatives with potential applications in medicinal chemistry and materials science (Hassaneen, Abunada, & Hassaneen, 2010).
Methodological Innovations
Innovative methodologies for synthesizing 1,3,4-oxadiazoles from acyl hydrazone using N-chlorosuccinimide and 1,8-diazabicyclo[5.4.0]undec-7-ene showcase the development of efficient and convenient synthesis techniques. This highlights the importance of hydrazone compounds in facilitating simple, high-yield chemical reactions under mild conditions (Pardeshi, Patil, & Bobade, 2010).
Surface Modification Techniques
The application of hydrazone-protected benzenediazonium salts for surface modification demonstrates the utility of these compounds in materials science. By introducing covalently attached layers onto surfaces, this research provides a basis for further functionalization, potentially impacting sensor technology, bio-interface engineering, and nanofabrication processes (Malmos et al., 2009).
Structural and Computational Analysis
Hydrazone derivatives have been the subject of structural characterization and computational analysis, offering insights into their molecular properties, intermolecular interactions, and potential for forming stable compounds with unique features. Such research underscores the relevance of hydrazones in drug design, materials science, and theoretical chemistry (Albayati et al., 2020).
Novel Cycloaddition Reactions
The exploration of hydrazones as substrates in cycloaddition reactions to construct isoxazolidines highlights their role in synthetic organic chemistry, offering a pathway to synthesize complex structures from simpler precursors. This research illustrates the potential of hydrazones in creating bioactive molecules and advancing synthetic methodologies (Zhai et al., 2021).
特性
IUPAC Name |
(E)-(1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c17-18-15-14-9-19-6-7-20(10-14)12-16(15,11-19)8-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJGOEPWXHETFZ-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3=NN)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC\3CN1CC(C2)(/C3=N/N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)


![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)

![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5602214.png)

![N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5602230.png)
![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)

![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)